molecular formula C18H25N3OS B3345809 N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide CAS No. 111203-86-2

N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide

Cat. No. B3345809
CAS RN: 111203-86-2
M. Wt: 331.5 g/mol
InChI Key: BLDFLVWBUJRASC-UHFFFAOYSA-N
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Description

N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide, also known as ESI, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. ESI is a sulfhydryl reactive compound that can be used as a probe to study protein sulfhydryl groups.

Mechanism of Action

N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide reacts with sulfhydryl groups in proteins through a thiol-disulfide exchange reaction. The sulfhydryl group of the protein reacts with the disulfide bond of N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide, forming a mixed disulfide. The mixed disulfide can then be reduced back to the sulfhydryl group of the protein, releasing N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide as a byproduct.
Biochemical and Physiological Effects:
N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide has been shown to selectively react with sulfhydryl groups in proteins, without affecting other functional groups. This selectivity makes N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide a useful tool for studying protein sulfhydryl groups. N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide has also been shown to be cell-permeable, allowing it to react with intracellular proteins. However, the use of N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide in live cells can be limited by its potential toxicity.

Advantages and Limitations for Lab Experiments

N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide has several advantages as a probe for studying protein sulfhydryl groups. It is selective for sulfhydryl groups, allowing researchers to specifically target these groups. N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide is also relatively easy to synthesize and can be modified with different functional groups to tailor its properties for specific applications. However, the use of N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide can be limited by its potential toxicity and the need for careful experimental design to avoid nonspecific reactions with other functional groups.

Future Directions

There are several future directions for the use of N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide in scientific research. One potential application is the use of N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide as a tool for studying the redox state of proteins in disease states. N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide could also be used to study the effects of oxidative stress on protein sulfhydryl groups in different cell types. Additionally, the development of new derivatives of N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide with improved properties could lead to new applications in protein research.

Scientific Research Applications

N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide has been widely used as a probe to study protein sulfhydryl groups. Sulfhydryl groups are important functional groups in proteins that play a crucial role in protein structure and function. N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide can selectively react with sulfhydryl groups in proteins, allowing researchers to study the role of these groups in protein function. N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide has also been used to study the redox state of proteins and the effects of oxidative stress on protein sulfhydryl groups.

properties

IUPAC Name

N-(2-ethylhexyl)-4-(2-sulfanylidene-1H-imidazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3OS/c1-3-5-6-14(4-2)13-20-17(22)15-7-9-16(10-8-15)21-12-11-19-18(21)23/h7-12,14H,3-6,13H2,1-2H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDFLVWBUJRASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)C1=CC=C(C=C1)N2C=CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60558017
Record name N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide

CAS RN

111203-86-2
Record name N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60558017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide
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N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide
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N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide
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N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide
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N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide
Reactant of Route 6
N-(2-Ethylhexyl)-4-(2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)benzamide

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